molecular formula C30H18O10 B1664850 Amentoflavone CAS No. 1617-53-4

Amentoflavone

Cat. No. B1664850
CAS RN: 1617-53-4
M. Wt: 538.5 g/mol
InChI Key: YUSWMAULDXZHPY-UHFFFAOYSA-N
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Description

Amentoflavone (C30H18O10) is a well-known biflavonoid found in many natural plants . It’s a constituent of several plants including Ginkgo biloba, Chamaecyparis obtusa (hinoki), Biophytum sensitivum, Selaginella tamariscina, and others . This polyphenolic compound has been discovered to have important bioactivities, including anti-inflammation, anti-oxidation, anti-diabetes, and anti-senescence effects on many important reactions in the cardiovascular and central nervous system .


Synthesis Analysis

Amentoflavone is a natural biflavonoid compound that has been isolated from Selaginella tamariscina and other plants . It has been extensively recorded as a molecule displaying multifunctional biological activities .


Molecular Structure Analysis

Amentoflavone consists of an apigenin dimer, linked by a C3′-C80″ covalent bond and containing a total of six hydroxyl groups positioned at C5, C7, C4′, C5″, C7″, and C4‴ . Various derivatives of amentoflavone can be formed by substituting hydroxyl groups with metoxyl groups at the C7, C4′, C7″, and C4‴ positions .


Chemical Reactions Analysis

Amentoflavone has been found to be an efficacious inhibitor of bile salt hydrolase produced by Lactobacillus salivarius . It strongly inhibits the lsBSH-catalyzed hydrolytic reaction in living gut microbes . It also shows various molecular mechanisms such as phosphodiesterase inhibition, muscular strength, acetylcholinesterase inhibition, inhibition of PTP1B, weak vasodilation, and also inhibits fatty acid synthesis .


Physical And Chemical Properties Analysis

Amentoflavone has a molecular formula of C30H18O10 and a molecular weight of 538.46 .

Scientific Research Applications

Antifungal and Antimicrobial Effects

Amentoflavone exhibits significant antifungal activity. It induces apoptotic cell death in Candida albicans through mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) and hydroxyl radicals, and activation of metacaspase (Hwang et al., 2012). Additionally, it has shown efficacy against pathogenic fungal strains with a low hemolytic effect on human erythrocytes, disrupting the dimorphic transition in C. albicans (Jung et al., 2006).

Neuroprotective Properties

Amentoflavone protects hippocampal neurons and has been found effective in epilepsy models. It suppresses nuclear factor-κB activation, reduces seizure occurrence, and diminishes loss and apoptosis of hippocampal neurons (Zhang et al., 2015).

Anti-Cancer Activity

Amentoflavone has been documented to have anti-cancer properties. It induces apoptosis in various cancer cells, including breast cancer MCF-7 cells and glioblastoma cells, through mitochondrial-mediated pathways and inhibition of NF-κB-modulated signaling (Pei et al., 2012); (Yen et al., 2018). It also inhibits metastatic potential in osteosarcoma cells by suppressing ERK/NF-κB activation (Pan et al., 2017).

Antidiabetic Effects

Amentoflavone exhibits anti-diabetic activity in diabetic mice. It regulates glucose and lipid metabolism, possibly through antioxidative effects and activation of the PI3K/Akt pathway (Su et al., 2019).

Effects on Osteogenesis

This compound enhances osteogenesis in human mesenchymal stem cells through JNK and p38 MAPK pathways, indicating its potential in treating bone-related disorders (Zha et al., 2016).

Anti-Inflammatory and Antioxidant Properties

Amentoflavone has anti-inflammatory and antioxidative activities. It downregulates cyclooxygenase-2 expression in lung cells and shows potent antioxidant ability in various assays (Banerjee et al., 2002); (Bajpai et al., 2019).

Safety And Hazards

Amentoflavone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Amentoflavone has shown a wide range of anticancer properties, revealing its ability to suppress malignant growth and lead tumor cells to apoptotic death, besides impeding angiogenic and metastatic processes . Therefore, it can be considered a potential lead compound for the development of novel anticancer drug candidates, definitely deserving further in vivo studies and also initiation of clinical trials .

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSWMAULDXZHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167225
Record name Amentoflavone
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Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amentoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030832
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amentoflavone

CAS RN

1617-53-4
Record name Amentoflavone
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Record name Amentoflavone
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Record name Amentoflavone
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Record name Amentoflavone
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Record name AMENTOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77
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Record name Amentoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Amentoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
8,600
Citations
HK Kim, KH Son, HW Chang, SS Kang… - Archives of Pharmacal …, 1998 - Springer
… Amentoflavone was also found to inhibit cyclooxygenase from guinea-pig epidermis without … gesic activities of amentoflavone were evaluated. When amentoflavone was administered in…
Number of citations: 137 link.springer.com
X Xiong, N Tang, X Lai, J Zhang, W Wen, X Li… - Frontiers in …, 2021 - frontiersin.org
… amentoflavone is considered to be a promising therapeutic agent for clinical research. Considering the multifunction of amentoflavone… and drug delivery of amentoflavone, the molecular …
Number of citations: 32 www.frontiersin.org
S Yu, H Yan, L Zhang, M Shan, P Chen, A Ding, SFY Li - Molecules, 2017 - mdpi.com
… This review paper aims to profile amentoflavone on its plant sources, natural derivatives, pharmacology, and pharmacokinetics, and to highlight some existing issues and perspectives …
Number of citations: 168 www.mdpi.com
PPH BUT, VEC OOI, YH HE, SHS LEE… - Biological and …, 2001 - jstage.jst.go.jp
… Amentoflavone had been recently reported to have signifi… In order to search for the best sources of amentoflavone from … %) of amentoflavone (Table 2). These results suggested that …
Number of citations: 184 www.jstage.jst.go.jp
S Bais, N Abrol - vol, 2015 - academia.edu
… Amentoflavone is a polyphenolic compound present in various plants … Amentoflavone is analytically observed by various … Amentoflavone shows various molecular mechanisms ie, …
Number of citations: 14 www.academia.edu
ER Woo, JY Lee, IJ Cho, SG Kim, KW Kang - Pharmacological Research, 2005 - Elsevier
… amentoflavone on the transactivation of iNOS gene by luciferase reporter activity using −1.59 kb flanking region. Amentoflavone … to be significantly blocked by amentoflavone, but AP-1 …
Number of citations: 136 www.sciencedirect.com
JH Hwang, H Choi, ER Woo, DG Lee - Journal of Microbiology and …, 2013 - koreascience.kr
… in the synergistic activities between amentoflavone and antibiotics, … This study suggests that amentoflavone synergizes with … study support that amentoflavone has considerable effective …
Number of citations: 51 koreascience.kr
AV Singh - Asian Biomedicine, 2021 - sciendo.com
… Amentoflavone has inhibitory effects on drug resistant variants of HSV-1 [11] and hepatitis C Virus [12]. Amentoflavone … showing the inhibitory effects of amentoflavone on SARS-CoV …
Number of citations: 9 sciendo.com
Z Zhang, T Sun, J Niu, Z He, Y Liu… - Neural regeneration …, 2015 - ncbi.nlm.nih.gov
… Amentoflavone is a natural biflavone compound with many … We presumed that amentoflavone exerts a neuroprotective … groups: amentoflavone pre-treated group, amentoflavone-treated …
Number of citations: 84 www.ncbi.nlm.nih.gov
HJ Park, MM Kim - Cell Journal (Yakhteh), 2019 - ncbi.nlm.nih.gov
… of amentoflavone on autophagy has not been reported until now. The aim of this study was to investigate whether amentoflavone … Our results suggest that amentoflavone could play a …
Number of citations: 21 www.ncbi.nlm.nih.gov

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